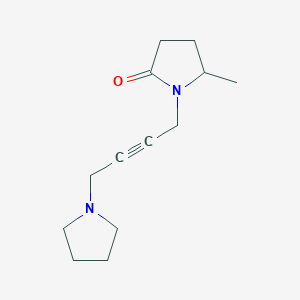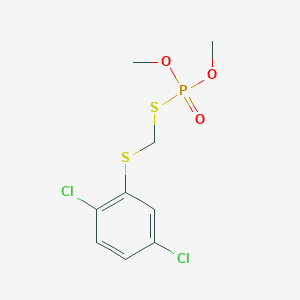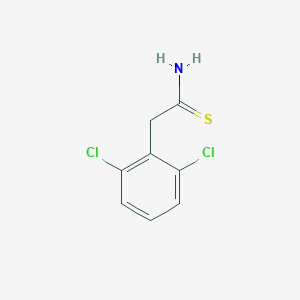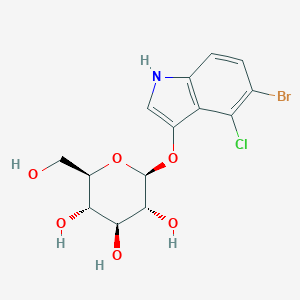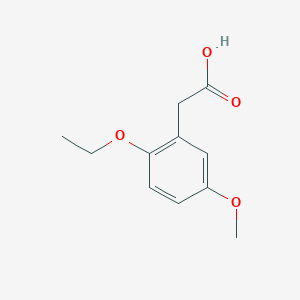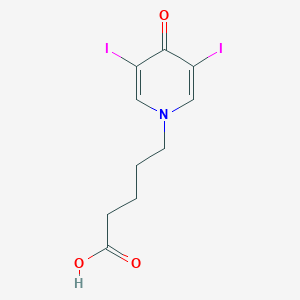
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzodiazepines and has been found to possess a wide range of pharmacological properties.
科学的研究の応用
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been found to have potential as an antidepressant, antipsychotic, and antitumor agent. Additionally, it has been studied for its potential as a drug for the treatment of drug addiction and withdrawal symptoms.
作用機序
The exact mechanism of action of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine enhances the inhibitory effects of GABA, leading to its pharmacological effects.
生化学的および生理学的効果
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been found to have several biochemical and physiological effects. It has been found to decrease neuronal excitability, increase the threshold for convulsions, and decrease muscle tone. It has also been found to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, which makes it useful for studying the GABA-A receptor. Additionally, it has been extensively studied, which means that there is a wealth of data available on its pharmacological properties. However, one of the limitations is that it has a complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One direction is to study its potential as an antidepressant and antipsychotic agent. Another direction is to study its potential as a drug for the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for the development of new derivatives of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine with improved pharmacological properties. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, and has potential as an antidepressant, antipsychotic, and antitumor agent. Its mechanism of action involves binding to the GABA-A receptor, which enhances the inhibitory effects of GABA. While it has several advantages for lab experiments, such as a well-defined mechanism of action, it also has limitations, such as a complex synthesis method and low solubility in water. There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, including the development of new derivatives and synthesis methods, and the study of its potential as an antidepressant and antipsychotic agent.
合成法
The synthesis of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The final step involves the introduction of a chloro group at the 2-position of the benzodiazepine ring.
特性
CAS番号 |
17617-11-7 |
|---|---|
製品名 |
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
分子式 |
C18H19ClN2 |
分子量 |
298.8 g/mol |
IUPAC名 |
2-chloro-5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN2/c1-20-10-11-21-9-8-13-4-2-3-5-15(13)18(21)16-12-14(19)6-7-17(16)20/h2-7,12,18H,8-11H2,1H3 |
InChIキー |
VJIOOEKUNBUDGM-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
正規SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
その他のCAS番号 |
47124-18-5 48187-65-1 |
ピクトグラム |
Irritant |
同義語 |
2-Chloro-5,6,7,9,10,14b-hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



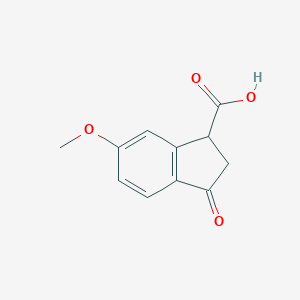
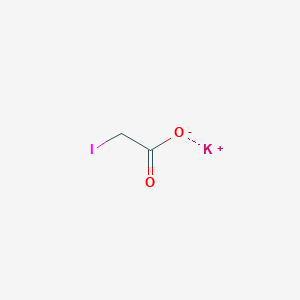
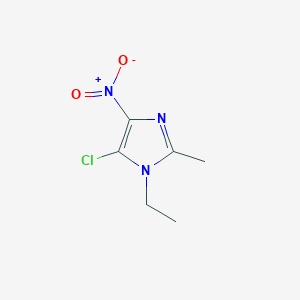
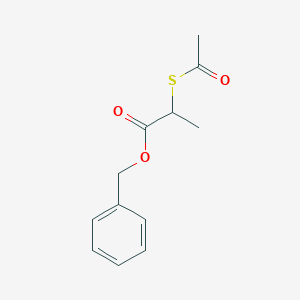
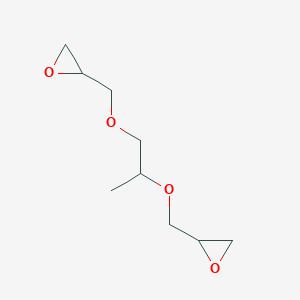
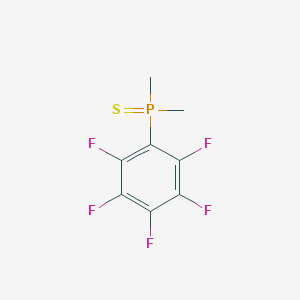
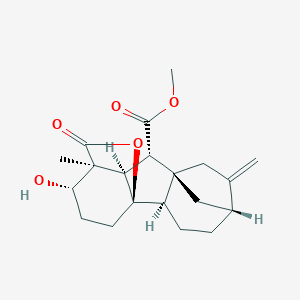
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
